DIMETHYLBIS(S-BUTYLAMINO)SILANE
Description
Significance of Organosilicon Compounds in Contemporary Chemistry and Materials Science
Organosilicon compounds, which are characterized by the presence of carbon-silicon bonds, are fundamental to modern chemistry and materials science. rsc.org The unique properties of the silicon atom compared to carbon, such as its larger size and lower electronegativity, give rise to compounds with distinct chemical and physical characteristics. researchgate.net This has led to the development of a wide array of materials, from silicone polymers with exceptional thermal stability and flexibility to organosilane coupling agents that enhance the performance of composite materials. researchgate.netcymitquimica.com
The robust yet flexible nature of the siloxane (Si-O) backbone in silicones makes them indispensable in a variety of applications, including lubricants, resins, and medical implants. cymitquimica.com Furthermore, the ability of organosilicon compounds to form strong bonds with inorganic surfaces has made them essential as surface modifiers and adhesion promoters. In the electronics industry, organosilicon precursors are vital for the deposition of thin films of silicon-based materials, which are integral components of semiconductor devices. ereztech.com
Overview of Aminosilanes as Versatile Precursors and Reagents
Aminosilanes are a subclass of organosilicon compounds that contain a nitrogen-silicon (N-Si) bond. This functional group imparts a unique reactivity to the molecule, making aminosilanes highly versatile precursors and reagents. elsevierpure.comlanl.gov They are widely used in organic synthesis, where the amino group can be readily transferred to other molecules, and in materials science as coupling agents to bond organic polymers to inorganic substrates. nih.gov
The reactivity of aminosilanes can be tailored by altering the substituents on both the silicon and nitrogen atoms. This allows for precise control over the properties of the resulting materials. A significant application of aminosilanes is in chemical vapor deposition (CVD) and atomic layer deposition (ALD), where they serve as precursors for depositing thin films of silicon nitride, silicon oxide, and silicon oxynitride. ereztech.comelsevierpure.com The choice of aminosilane (B1250345) precursor can influence the deposition temperature, film quality, and purity. Traditional methods for synthesizing aminosilanes often involve the reaction of chlorosilanes with amines, which can be inefficient. elsevierpure.comlanl.gov More sustainable methods, such as the dehydrocoupling of amines and silanes, are areas of active research. elsevierpure.comlanl.gov
Contextualization of Dimethylbis(s-butylamino)silane within Aminosilane Chemistry
This compound, with the chemical formula C10H26N2Si, is a specific member of the aminosilane family. Current time information in Fresno County, US. Its structure features a central silicon atom bonded to two methyl groups and two s-butylamino groups. The "s-butyl" (sec-butyl) designation indicates that the nitrogen atom is attached to the secondary carbon of the butyl group.
This particular isomer is less documented in scientific literature compared to its close relative, bis(tert-butylamino)silane (BTBAS), where the nitrogen is attached to a tertiary carbon. The steric bulk of the amino substituent is a critical factor in determining the reactivity and physical properties of aminosilanes. The s-butyl group is less sterically hindering than the tert-butyl group, which can influence the compound's utility as a precursor in deposition processes. For instance, studies on related aminosilanes have shown that the nature of the alkyl groups affects the deposition characteristics and the properties of the resulting thin films. nih.gov
While specific research on the applications of this compound is limited, its structural similarity to other well-studied aminosilane precursors suggests its potential use in areas such as thin-film deposition for the electronics industry. The presence of two methyl groups and two s-butylamino groups provides a balance of reactivity and stability.
Below is a table summarizing some of the known properties of this compound:
| Property | Value |
| CAS Number | 93777-98-1 |
| Molecular Formula | C10H26N2Si |
| Molecular Weight | 202.41 g/mol |
| Boiling Point | 82°C @ 15mm Hg |
| Density | 0.81 g/cm³ |
| Appearance | Transparent Liquid |
| Melting Point | -50°C |
| Refractive Index | 1.4271 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(butan-2-ylamino)-dimethylsilyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2Si/c1-7-9(3)11-13(5,6)12-10(4)8-2/h9-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOAEHIAZBYEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N[Si](C)(C)NC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888722 | |
| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
202.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
93777-98-1 | |
| Record name | 1,1-Dimethyl-N,N′-bis(1-methylpropyl)silanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1-Dimethyl-N,N'-bis(1-methylpropyl)silanediamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-N,N'-bis(1-methylpropyl)silanediamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,1-DIMETHYL-N,N'-BIS(1-METHYLPROPYL)SILANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Dimethylbis S Butylamino Silane
Established Synthetic Pathways to Bis(amino)silanes
The creation of bis(amino)silanes predominantly relies on the reactivity between amines and halosilanes. This approach is a cornerstone for the industrial production of a wide array of aminosilane (B1250345) compounds.
Amine-Halosilane Reactivity Pathways
The most common and direct method for synthesizing bis(amino)silanes is through the aminolysis of halosilanes. This process is characterized by the nucleophilic attack of an amine on the silicon center of a halosilane, leading to the displacement of a halide and the formation of a silicon-nitrogen bond.
(CH₃)₂SiCl₂ + 4 CH₃CH₂CH(CH₃)NH₂ → (CH₃)₂Si(NHCH(CH₃)CH₂CH₃)₂ + 2 CH₃CH₂CH(CH₃)NH₃Cl
In this reaction, two molecules of s-butylamine are required to form the desired bis(amino)silane, and an additional two molecules act as a base to neutralize the hydrogen chloride byproduct, forming s-butylammonium chloride. google.com
Alternative Synthetic Routes to Aminosilanes
While the direct reaction of amines with chlorosilanes is the most prevalent method, alternative routes for synthesizing aminosilanes exist. One such method is the dehydrogenative coupling of amines and silanes, which offers a more atom-economical pathway by producing hydrogen gas as the only byproduct. rsc.orgrsc.orgelsevierpure.comacs.orgrsc.org This reaction is typically catalyzed by various metal complexes. rsc.orgrsc.orgelsevierpure.comacs.orgrsc.org Another approach involves the transamination of a pre-existing aminosilane with a different amine. researchgate.net However, for the specific synthesis of dimethylbis(s-butylamino)silane, the reaction between dichlorodimethylsilane (B41323) and s-butylamine remains the most direct and widely practiced method.
Reaction Conditions and Stoichiometry Optimization
The efficiency and yield of the synthesis of this compound are significantly influenced by the reaction conditions, including the choice of solvent and the stoichiometry of the reactants.
Role of Amine Stoichiometric Excess in Product Formation
In the reaction between dichlorodimethylsilane and s-butylamine, the stoichiometry of the amine is a critical factor in determining the product distribution. google.comrsc.org A stoichiometric excess of the amine is generally employed for two primary reasons. google.comgoogle.com
Firstly, two equivalents of the amine are required to react with the dichlorosilane (B8785471) to form the bis(amino)silane. Secondly, an additional two equivalents of the amine are necessary to act as a hydrogen chloride scavenger, neutralizing the HCl produced during the reaction and forming the corresponding ammonium (B1175870) salt. google.com Therefore, a minimum of a 4:1 molar ratio of s-butylamine to dichlorodimethylsilane is theoretically required.
Using a stoichiometric excess of the amine helps to ensure the complete conversion of the dichlorodimethylsilane and minimizes the formation of partially substituted products, such as chloro(s-butylamino)dimethylsilane. The excess amine can also serve as the reaction solvent in some cases.
| Reactant | Stoichiometric Role | Impact on Product Formation |
| Dichlorodimethylsilane | Silicon source | The limiting reagent in the reaction. |
| s-Butylamine (2 equivalents) | Nucleophile | Reacts with the Si-Cl bonds to form the Si-N bonds. |
| s-Butylamine (2 equivalents) | HCl Scavenger | Neutralizes the HCl byproduct, forming s-butylammonium chloride and driving the reaction to completion. google.com |
Purification and Isolation Techniques for High-Purity this compound
The synthesis of this compound yields a crude product that contains unreacted starting materials, byproducts, and other impurities. To achieve the high purity required for its applications, particularly in the electronics industry for deposition processes, rigorous purification and isolation techniques are essential. The primary methods employed for the purification of aminosilanes, including this compound, are distillation, filtration, and evaporation, often used in combination to achieve the desired level of purity.
Following the synthesis reaction, the crude liquid containing the desired aminosilane product is typically filtered to remove solid byproducts, such as amine hydrochloride salts. google.com This initial separation is a critical step to prevent the sublimation of these salts in subsequent purification stages. google.com The filter cake, which is the solid material captured by the filter, can be rinsed with a suitable solvent, such as the amine reactant used in the synthesis, to recover any entrained product. google.com
Distillation is the most common and effective method for purifying volatile liquid compounds like this compound. google.comgoogle.comgoogle.com Depending on the boiling point of the compound and the nature of the impurities, various distillation techniques can be employed:
Atmospheric Fractional Distillation: This method separates components of a mixture based on their different boiling points at atmospheric pressure. google.com
Vacuum Fractional Distillation: For compounds that are sensitive to high temperatures and may decompose at their atmospheric boiling point, vacuum distillation is preferred. google.com By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature. google.comgoogle.com
Continuous Distillation: This technique can be used to separate the desired product from both low and high boiling impurities in a continuous process, often involving multiple distillation columns. google.com
The efficiency of the distillation process is crucial for achieving high purity. For instance, in the purification of the related compound bis(tertiary-butylamino)silane (BTBAS), distillation is conducted at pressures ranging from 40 to 100 torr and temperatures between 70 to 90°C. google.com After distillation, the purified product can be further filtered through fine filters, such as 1-micron and 0.45-micron polypropylene (B1209903) filters, to remove any remaining particulate matter. google.com
The purity of the final product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). google.com Research findings have demonstrated that these purification methods can yield aminosilanes with purities exceeding 99%, and in some cases, reaching 99.5% or higher on a solvent-free basis. google.comgoogle.com
Below is a table summarizing the key purification techniques and parameters for achieving high-purity aminosilanes, which are applicable to this compound.
| Purification Technique | Parameters/Conditions | Resulting Purity | Source |
| Filtration | Rosenmund filter/dryer, 1 micron polypropylene bag filter, 0.45 micron polypropylene filter cartridge | Initial separation of solid byproducts | google.com |
| Rinsing | Amine hydrochloride salt cake rinsed with amine | Recovery of product from filter cake | google.com |
| Vacuum Stripping | Removal of excess amine from the product | Reduces amine content to below 10% | google.com |
| Distillation | Pressure: 40 to 100 torr; Temperature: 70 to 90°C | Final assay of 99.5% (t-butylamine free basis) | google.com |
| Fractional Distillation | Short path column (30-32°C, 1.2 mTorr) | >99% | google.com |
| Continuous Distillation | Two distillation columns | 97% to 100% | google.com |
Another innovative approach for purifying organosilicon compounds involves the use of an organic wax. wipo.int In this method, an organic wax with a higher melting point than the organosilicon compound and an affinity for the impurities is added to the crude mixture. wipo.int The mixture is heated to melt the wax, which then incorporates the impurities. wipo.int Upon cooling, the wax solidifies and can be separated from the purified liquid organosilicon compound through solid-liquid separation. wipo.int
It is imperative that all purification steps are conducted under anhydrous conditions to prevent the hydrolysis of the aminosilane product, which is sensitive to moisture. google.comnih.gov The reactors and all equipment should be thoroughly dried before use. google.com
Chemical Reactivity and Mechanistic Investigations of Dimethylbis S Butylamino Silane
Transamination Reactions of Diaminosilanes
Transamination reactions of diaminosilanes involve the exchange of amino groups with other amines. These reactions are an alternative synthetic route to aminosilanes, often driven by the formation of a more volatile amine that can be removed from the reaction mixture. researchgate.net
The thermodynamics and kinetics of transamination reactions involving diaminodimethylsilanes are crucial for determining the feasibility and rate of synthesis of new aminosilanes. Studies on similar systems, such as the reaction of diaminodimethylsilanes with various amines, reveal that the equilibrium of the reaction is influenced by the nature of the reacting amine and the silylamine. researchgate.net The reaction proceeds through a series of coupled equilibria, as shown in the general scheme for the transamination of dimethyldiaminosilanes with amines. researchgate.net
For instance, investigations into the transamination of monoaminosilanes have shown a significant temperature dependency on the rate and equilibrium constants, a principle that extends to diaminosilanes. researchgate.net
Table 1: Illustrative Temperature Dependency of Rate and Equilibrium Constants for a Transamination Reaction
| Temperature (K) | Rate Constant k (mL·mol⁻¹·s⁻¹) | Equilibrium Constant K |
| 280.3 | 1.99 | 8.29 ± 0.07 |
| 289.3 | 3.44 | 3.25 ± 0.02 |
| 296.0 | 35.17 | 0.66 ± 0.08 |
| Data adapted from a study on a model transamination reaction and is illustrative for diaminosilane systems. researchgate.net |
The structure of the amine moieties on the diaminosilane and the reacting amine significantly impacts the equilibrium constant of the transamination reaction. The equilibrium will favor the formation of the products if the resulting amine is more volatile and can be removed, or if the resulting silylamine is thermodynamically more stable. researchgate.net Quantum chemical calculations have shown good correlation with experimentally determined equilibrium constants, providing a predictive tool for identifying favorable reactant combinations. researchgate.net The goal is often to have an equilibrium constant greater than one to ensure a good yield of the desired product. researchgate.net
The solvent can have a pronounced effect on the rate of transamination reactions. For example, in studies of related diaminosilanes, it was observed that the time to reach equilibrium varied significantly with the solvent used. In deuterated chloroform (B151607) (CDCl₃) and deuterated acetone (B3395972), equilibrium was reached within one to two weeks, whereas in deuterated benzene, it took several months. researchgate.net This suggests that more polar solvents may facilitate the reaction, although decomposition of the products was observed in acetone in some cases. researchgate.net
The reaction between two different diaminosilanes can lead to the formation of a mixed amine diaminosilane. This type of reaction, an equilibrium between two diaminodimethylsilanes, provides a synthetic route to mixed diaminosilanes that can be difficult to synthesize through other methods. researchgate.net The general principle involves the redistribution of amino groups to form a statistically distributed mixture of the starting materials and the mixed product.
Hydrolytic Sensitivity and Reaction with Protic Solvents
Dimethylbis(s-butylamino)silane is highly sensitive to hydrolysis and reacts rapidly with moisture, water, and other protic solvents. researchgate.netgelest.com This reactivity is a characteristic feature of compounds containing silicon-nitrogen bonds.
The hydrolysis of silicon-nitrogen bonds is a critical aspect of the chemistry of aminosilanes. The general mechanism for the hydrolysis of Si-N bonds in aminosilanes is understood to proceed via a nucleophilic attack of water on the silicon atom. The presence of the amine functionality can catalyze the hydrolysis of siloxane (Si-O-Si) bonds, which are formed upon initial hydrolysis of the Si-N bond. This catalysis can occur either intramolecularly, through the formation of a five-membered cyclic intermediate, or intermolecularly. nih.gov
The hydrolysis of alkoxysilanes, a related class of compounds, has been studied extensively and provides insight into the mechanism. The reaction is catalyzed by both acids and bases. unm.edu Under acidic conditions, the reaction is initiated by the protonation of the nitrogen atom (in the case of aminosilanes) or an oxygen atom. In basic conditions, a hydroxyl anion directly attacks the silicon atom. unm.edu The electron-donating or withdrawing nature of the substituents on the silicon atom influences the rate of hydrolysis. unm.edu
Hydrolysis in the Presence of Metal Ions
The hydrolysis of aminosilanes, a class of compounds to which this compound belongs, can be significantly influenced by the presence of metal ions. Transition metal ions, unlike alkali metal ions, function as Lewis acids. libretexts.org This property allows them to interact with ligands, altering the ligand's electronic structure and reactivity. libretexts.org In the context of hydrolysis, a metal ion can coordinate to a water molecule, increasing the acidity of the water's protons and making it a more potent nucleophile. libretexts.orgyoutube.com This metal-activated hydroxide (B78521) can then attack the silicon center of the aminosilane (B1250345), facilitating the cleavage of the silicon-nitrogen (Si-N) bond.
Alternatively, the metal ion can coordinate directly to the nitrogen atom of the amino group in this compound. This interaction would polarize the Si-N bond, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. Studies on the hydrolysis of other nitrogen-containing compounds, such as β-lactam antibiotics, have shown that metal ions like Zn²⁺ and Cd²⁺ can form complexes with the substrate, playing a crucial role in catalysis. nih.gov In some cases, the mechanism is believed to involve a ternary complex between the metal ion, the substrate, and the nucleophile (e.g., water or hydroxide), which orients the reactants for optimal reaction and lowers the activation energy. nih.gov Research on the RNase P RNA enzyme from Bacillus subtilis has also demonstrated direct metal ion coordination (e.g., Mn²⁺ or Cd²⁺) to an oxygen atom during the hydrolysis of a phosphate (B84403) ester bond, highlighting the diverse ways metals can participate in catalysis. nih.gov While specific kinetic studies on the metal-catalyzed hydrolysis of this compound are not widely detailed in the literature, these established principles of metal-ion catalysis provide a foundational mechanistic framework. libretexts.orgnih.govnih.gov
Reaction Pathways in Polymerization and Crosslinking Processes
In the formulation of silicone elastomers, particularly condensation-cured Room Temperature Vulcanizing (RTV) systems, this compound serves a critical function as a chain extender. researchgate.net Silicone formulations typically include a silanol-terminated polysiloxane polymer and a multifunctional silane (B1218182) crosslinker. The chain extender, a difunctional silane like this compound, competes with the trifunctional crosslinker for reaction with the terminal silanol (B1196071) groups of the polymer chains. researchgate.net
For noticeable chain extension to occur, the difunctional silane must possess significantly higher reactivity than the trifunctional crosslinker. researchgate.net This reaction effectively lengthens the polysiloxane chains before the crosslinking network is formed. The primary consequence of this chain extension is a reduction in the crosslink density of the final cured elastomer, which in turn lowers the modulus of elongation. researchgate.netsisib.com This allows for the precise tailoring of the mechanical properties of the silicone material, enabling the formulation of more flexible and less rigid products. researchgate.net
| Additive Type | Function | Example Compounds |
|---|---|---|
| Chain Extender | Lengthens polymer chains, reduces modulus of elongation. | This compound , Methylvinyl bis(N-methylacetamido)silane |
| Crosslinker | Forms the three-dimensional network of the cured elastomer. | Methyltrimethoxysilane, Vinyltrimethoxysilane |
| Adhesion Promoter | Improves bonding between the silicone network and the substrate. | Aminopropyltriethoxysilane, Glycidoxypropyltrimethoxysilane |
| Plasticizer | Reduces hardness and increases flexibility. | Trimethylsiloxy-terminated Polydimethylsiloxane (B3030410) (Silicone Fluid) |
This compound is integrated into organopolysiloxane compositions primarily as a reactive additive during the curing process of sealants and adhesives. researchgate.net Its incorporation is a deliberate step in the formulation to modify the final properties of the cured material. researchgate.net The integration occurs through the condensation reaction between the s-butylamino groups of the silane and the terminal silanol (Si-OH) groups of the polydimethylsiloxane (PDMS) polymers. researchgate.net
In this reaction, each molecule of this compound can react with two silanol-terminated polymer chains, forming new, longer Si-O-Si linkages and releasing s-butylamine as a byproduct. This process effectively stitches polymer chains together end-to-end before the main three-dimensional network is established by a trifunctional crosslinker. researchgate.net A similar fundamental reaction, the diol-diaminosilane reaction, is a versatile method for forming silicon-oxygen polymers with specific structural features, demonstrating a well-established pathway for incorporating aminosilanes into a polysiloxane backbone. nasa.gov The extent of this integration is controlled by the relative reactivity and concentration of the chain extender compared to the crosslinker, allowing formulators to engineer organopolysiloxane compositions with tailored flexibility and modulus. researchgate.net
This compound is a suitable monomer for the synthesis of polymers featuring a backbone of repeating silicon-nitrogen (Si-N) bonds, known as polysilazanes. dtic.mil These polymers are of interest as preceramic materials that can be pyrolyzed to form silicon nitride (Si₃N₄) or silicon carbonitride (SiCN) ceramics. soton.ac.uk The synthesis of Si-N polymers from bis(amino)silanes can proceed through several routes, including transamination and condensation reactions. dtic.mil
In one approach, the reaction of a bis(primary amino)dialkylsilane, such as this compound, can be designed to form linear or cyclic structures. dtic.mil For instance, attempts to synthesize spiro Si-N polymers—polymers with a backbone of interconnected cyclodisilazane rings—utilize tetrafunctional silyl (B83357) amines as monomeric units. dtic.mil The formation of the stable four-membered cyclodisilazane ring is a key step in these syntheses. dtic.mil Polycondensation of this compound, potentially with another monomer or catalyzed, would involve the progressive elimination of s-butylamine to build up the polymer chain with Si-N linkages. The development of Si-N polymers has explored various methods, including the ammonolysis of dichlorosilanes and catalytic polymerization of silazanes, to create materials ranging from low-molecular-weight linear polymers to more complex cross-linked structures. dtic.mil
| Method | Precursors | Resulting Structure/Polymer Type | Reference |
|---|---|---|---|
| Transamination/Condensation | Bis(primary amino)dialkylsilanes | Cyclodisilazanes, Spiro Si-N polymers | dtic.mil |
| Ammonolysis & Catalytic Polymerization | Dimethyldichlorosilane, Ammonia (B1221849) | Linear and cross-linked dimethylsilazanes | dtic.mil |
| Hydrosilylation & Pyrolysis | Hydrido polycarbosilane, Triazine dendron | Nitrogen-incorporated silicon oxycarbonitride (SiOCN) | rsc.org |
Advanced Spectroscopic and Computational Characterization Studies
Spectroscopic Analysis of Molecular Structure and Bonding
Spectroscopic techniques are fundamental in determining the structural arrangement of atoms and the nature of the chemical bonds within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For an aminosilane (B1250345) like DIMETHYLBIS(S-BUTYLAMINO)SILANE, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its various bonds.
While specific FT-IR data for this compound is scarce, analysis of related aminosilanes, such as bis(tert-butylamino)silane (BTBAS), in studies of silicon nitride atomic layer deposition (ALD), reveals key vibrational modes. The insights from these studies allow for the prediction of the principal FT-IR peaks for this compound. The primary vibrations of interest include the N-H stretching and bending modes, Si-H stretching, and various C-H and Si-N stretching frequencies.
Interactive Data Table: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond Type |
| N-H Stretch | 3400 - 3300 | Secondary Amine |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Alkyl Groups |
| Si-H Stretch | 2150 - 2100 | Silane (B1218182) |
| N-H Bend | 1650 - 1580 | Secondary Amine |
| Si-N Stretch | 950 - 850 | Aminosilane |
Note: The exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. For this compound, NMR would confirm the presence and connectivity of the dimethylsilyl and s-butylamino groups.
Given the structure of this compound, which contains two chiral centers at the s-butyl groups, the potential for diastereomers (R,R, S,S, and R,S or meso) exists. This could lead to more complex NMR spectra than for a similar achiral molecule. For instance, in dimethylbis(1-indenyl)silane, which also has stereoisomers, the methyl protons and carbons show distinct signals for the different diastereomers. A similar effect would be anticipated for this compound.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Si-CH₃ | 0.1 - 0.3 | Singlet |
| ¹H | N-H | 0.5 - 1.5 | Broad Singlet |
| ¹H | N-CH | 2.8 - 3.2 | Multiplet |
| ¹H | CH₂ | 1.3 - 1.6 | Multiplet |
| ¹H | CH-CH₃ | 1.0 - 1.2 | Doublet |
| ¹H | CH₂-CH₃ | 0.8 - 1.0 | Triplet |
| ¹³C | Si-CH₃ | -5 - 5 | |
| ¹³C | N-CH | 45 - 55 | |
| ¹³C | CH₂ | 28 - 35 | |
| ¹³C | CH-CH₃ | 18 - 25 | |
| ¹³C | CH₂-CH₃ | 10 - 15 |
Note: These are estimated chemical shift ranges and the actual values can vary depending on the solvent and stereochemistry.
Computational Chemistry and Theoretical Modeling
Computational chemistry serves as a virtual laboratory to predict the properties and reactivity of molecules, offering
Applications of Dimethylbis S Butylamino Silane in Advanced Materials Science
Precursor Chemistry in Thin Film Deposition Technologies
The utility of Dimethylbis(s-butylamino)silane in thin film deposition is primarily attributed to its role as a silicon source. As a mono-aminosilane precursor, it offers distinct advantages in processes like Plasma Enhanced Atomic Layer Deposition (PEALD) and has been investigated for other techniques such as Chemical Vapor Deposition (CVD). tue.nlbohrium.comnih.gov Its chemical reactivity, thermal stability, and the nature of its ligands are key factors that influence the properties of the deposited films.
Plasma Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiNx) Films
This compound is a key precursor in the PEALD of silicon nitride (SiNₓ) thin films, a material essential for various applications in nanoelectronics, including gate spacers and barrier layers. tue.nlgoogleapis.com The PEALD process allows for the deposition of high-quality films at lower temperatures than traditional methods like low-pressure chemical vapor deposition (LPCVD), which is critical for temperature-sensitive device structures. skku.edu
Comparative studies have been conducted to evaluate the performance of this compound (DSBAS) against other aminosilane (B1250345) precursors, most notably bis(tert-butylamino)silane (BTBAS). skku.edu Research shows that at all processing temperatures (100, 200, and 300 °C), DSBAS demonstrates superior performance in several aspects compared to BTBAS. skku.edu SiNₓ films deposited using DSBAS exhibit lower surface roughness, higher film density, a lower wet etch rate, and improved electrical characteristics. skku.edu For instance, at 400 °C, SiNₓ films from BTBAS and N₂ plasma can achieve a high density of 2.8 g/cm³ and a low wet etch rate of 0.2 nm/min. sigmaaldrich.com However, films grown with DSBAS at a lower temperature of 300 °C still show a very low wet etch rate of ≤2 nm/min in dilute hydrofluoric acid. skku.edu
Table 1: Comparison of Film Properties for SiNₓ Deposited with DSBAS and BTBAS at 300 °C
| Property | DSBAS | BTBAS | Reference |
|---|---|---|---|
| Growth Rate | Higher | Lower | skku.edu |
| Film Density | Higher | Lower | skku.edu |
| Wet Etch Rate (in 100:1 dilute HF) | ≤2 nm/min | Higher than DSBAS | skku.edu |
| Carbon Content | Below XPS detection limit | Higher than DSBAS | skku.edu |
| Surface Roughness | Lower | Higher | skku.edu |
| N/Si Ratio | ~0.97 | ≤0.8 | skku.edu |
The number of amino ligands in the precursor molecule has a significant impact on the resulting film properties and growth rates. skku.edu this compound is a mono-aminosilane, while bis(tert-butylamino)silane (BTBAS) is a bis-aminosilane. tue.nlskku.edu The structural difference, specifically DSBAS having one amino ligand, leads to more favorable deposition characteristics. skku.edu
Films deposited with the mono-aminosilane DSBAS show a higher growth per cycle (GPC), higher film density, and lower impurity levels compared to those deposited with the bis-aminosilane BTBAS. skku.edu The lower carbon content in DSBAS-derived films is a notable advantage, with carbon levels below the detection limit of X-ray photoelectron spectroscopy (XPS) at a deposition temperature of 300 °C. skku.edu In contrast, carbon contamination is a greater issue with BTBAS, especially at lower temperatures. skku.edusigmaaldrich.com The improved characteristics of films from DSBAS are attributed to its structural features, which reduce the likelihood of fragment redeposition that can lead to lower quality films and poor conformality. skku.edu
The quality of SiNₓ films is highly dependent on the PEALD process parameters, including temperature, plasma source, and pressure. Studies have investigated the deposition of SiNₓ using this compound over a temperature range of 100 °C to 500 °C. tue.nlnih.govskku.edu Increasing the deposition temperature generally leads to improved film quality, such as decreased carbon content and a higher nitrogen-to-silicon (N/Si) ratio. skku.edu For films deposited with DSBAS, the N/Si ratio increases from 0.8 at 100 °C to 0.97 at 300 °C. skku.edu
The choice of plasma source is also critical. The use of a very high frequency (VHF) plasma source (162 MHz) has been shown to be effective for PEALD of SiNₓ with DSBAS. skku.edu This type of plasma source provides a sufficient flux of plasma species, which, in conjunction with the mono-aminosilane structure of DSBAS, enables excellent step coverage of nearly 100% on high-aspect-ratio (30:1) trench structures. skku.edu The operating pressure for the PEALD process is also a key parameter, with a high operating pressure range being beneficial for the deposition process. skku.edu
Table 2: Effect of Deposition Temperature on SiNₓ Film Properties using DSBAS
| Deposition Temperature (°C) | N/Si Ratio | Carbon Content | Reference |
|---|---|---|---|
| 100 | 0.8 | Higher than at 300 °C | skku.edu |
| 200 | - | - | skku.edu |
| 300 | 0.97 | ~0% | skku.edu |
Chemical Vapor Deposition (CVD) of Silicon-Containing Films
While much of the recent research has focused on the application of this compound in ALD and PEALD, related aminosilane precursors have been utilized in Chemical Vapor Deposition (CVD) processes. For instance, bis(tert-butylamino)silane (BTBAS) is a known precursor for the low-pressure chemical vapor deposition (LPCVD) of silicon nitride films at temperatures between 550-600°C. researchgate.net This precursor is also capable of depositing silicon dioxide and silicon oxynitride, making it versatile for creating dielectric stacks in a single reactor. researchgate.netgoogleapis.com
Although direct and extensive studies on the use of this compound in conventional thermal CVD are not as prevalent in recent literature, the behavior of similar aminosilanes suggests its potential applicability. The principles of CVD rely on the thermal decomposition of precursors to form a solid film on a substrate. The lower decomposition temperature of some aminosilanes compared to traditional precursors like chlorosilanes can be advantageous. google.comnih.gov However, for aminosilanes like BTBAS, a significant mass-transfer limiting component has been observed at temperatures below 600°C, and issues with carbon and hydrogen incorporation can arise. researchgate.net
Deposition of Silicon Oxynitride (SiON) and Silicon Dioxide (SiO₂) Films
This compound has been investigated as a precursor for the deposition of silicon dioxide (SiO₂) films, primarily through atomic layer deposition. Theoretical and experimental studies have explored the use of DSBAS with ozone (O₃) as the co-reactant. researchgate.netacs.orgacs.orgcolab.ws In-situ Fourier transform infrared (FTIR) spectroscopy has shown that DSBAS readily reacts with hydroxyl-terminated surfaces at temperatures as low as 100 °C, leading to the formation of Si-O-SiH₃ species through the elimination of the secondary amine. acs.orgcolab.ws The entire ALD cycle using DSBAS and ozone has been found to be thermodynamically and kinetically favorable for producing dense and conformal SiO₂ thin films with low impurity levels. acs.org
The deposition of silicon oxynitride (SiON) films using aminosilane precursors has also been demonstrated, although much of the specific research has focused on BTBAS. By reacting BTBAS with nitrous oxide (N₂O) and ammonia (B1221849) (NH₃) at 600°C, it is possible to deposit films ranging from silicon nitride to various silicon oxynitrides by adjusting the reactant gas ratios. googleapis.com This demonstrates the capability of aminosilane precursors to form SiON films, suggesting that this compound could potentially be used in similar processes to create silicon oxynitride films with tailored refractive indices and dielectric properties.
Formation of Silicon-Carbon-Nitrogen-Oxygen-Hydrogen (SiCxNyOz:H) Nanocomposite Films
The addition of carbon and hydrogen to silicon nitride films results in the formation of SiCxNy:H, a solid solution where carbon substitutes for nitrogen and hydrogen occupies interstitial sites within the material's structure. researchgate.net This incorporation of impurities can be controlled to produce silicon nitride with specific, desirable material properties. researchgate.net For instance, while increased hydrogen content can diminish the etch resistance of these films, a higher carbon concentration has been observed to enhance it. researchgate.net
The synthesis of these complex nanocomposite films often involves preceramic polymers, which are polymeric structures containing silicon, nitrogen, and other desired elements. soton.ac.uk These polymers can be processed to form a ceramic product with a high yield. soton.ac.uk Chemical Vapor Deposition (CVD) is another effective method for creating composite materials, such as coating silicon carbide fibers with silicon borocarbonitride to improve their mechanical properties. soton.ac.uk
Recent research has introduced a novel methodology for creating silicon oxycarbonitride (SiOCN) materials by utilizing the synergy between an allyl-substituted hydrido polycarbosilane and a triazine-based dendron, which acts as a nitrogen-containing polymeric precursor. rsc.org This process involves hydrosilylation reactions followed by controlled pyrolysis. rsc.org The resulting materials show promise for applications in high-energy supercapacitors. rsc.org
Fabrication of Semiconductor Devices and Microelectronics
This compound is a key precursor in the fabrication of advanced semiconductor devices, particularly in the deposition of silicon nitride (SiNx) thin films. These films are crucial for various applications, including gate spacers and charge storage layers in memory and logic devices. skku.edu
Silicon Nitride Films as Gate Spacers and Charge Storage Layers
Silicon nitride films are integral to modern transistors, where they serve as gate spacers. mit.edunih.gov These spacers act as a barrier to oxygen and processing conditions, ensuring a consistent distance between the source and drain of the transistor, regardless of the transistor's pitch. mit.edu This requires the films to have good etch resistance and high conformality. mit.edu The use of SiNx films as inner spacers in gate-all-around nanowire transistors (GAA NWTs) is a critical process for devices with nodes smaller than 5 nm. nih.govresearchgate.netmdpi.com
Plasma-enhanced atomic layer deposition (PEALD) using aminosilane precursors like this compound is a favored method for depositing these films at low temperatures (below 400°C), which is necessary to avoid damaging other components of the semiconductor device. skku.eduresearchgate.net
Conformal Deposition on High Aspect Ratio Structures
As semiconductor devices shrink, the ability to deposit uniform and conformal thin films on three-dimensional, high-aspect-ratio structures becomes increasingly challenging. skku.edutue.nl this compound has demonstrated excellent performance in this regard.
In one study, the PEALD of silicon nitride using this compound and a very high frequency (VHF) plasma source resulted in excellent step coverage, close to 100%, on trench structures with a high aspect ratio of 30:1. skku.edunih.gov This superior conformality is attributed to the ability of the VHF plasma to provide a sufficient flux of plasma species deep inside the trenches, combined with the properties of the this compound precursor. skku.edunih.gov Even on structures with an aspect ratio of approximately 5.5:1, PEALD films showed good bottom and sidewall coverage of around 80% and 73%, respectively. researchgate.net
However, achieving greater than 95% conformality can be challenging due to factors like nitrogen plasma soft saturation, radical species recombination, and ion directionality during deposition on 3D substrates. tue.nl
Control of Film Composition (N/Si Ratio, Carbon Content)
The ability to precisely control the composition of silicon nitride films is crucial for tuning their properties. Using this compound as a precursor in PEALD allows for significant control over the nitrogen-to-silicon (N/Si) ratio and the carbon content of the films.
Research has shown that the N/Si ratio in films deposited using this compound can be varied by adjusting the deposition temperature. skku.edu For example, the N/Si ratio ranged from 0.8 at 100°C to 0.97 at 300°C. skku.edu In comparison, films deposited using bis(tert-butylamino)silane (BTBAS) had a consistent N/Si ratio of around 0.8 at all temperatures. skku.edu
Furthermore, the carbon content in the deposited films decreases with increasing substrate temperature for both precursors. skku.edu Notably, the carbon content in films produced with this compound was significantly lower than in those made with BTBAS across all deposition temperatures, reaching undetectable levels at 300°C. skku.edunih.gov The absence of direct Si-C bonds in the precursor molecule contributes to the low carbon content in the resulting films. google.com
| Deposition Temperature (°C) | N/Si Ratio (DSBAS) | Carbon Content (DSBAS) | N/Si Ratio (BTBAS) | Carbon Content (BTBAS) |
| 100 | 0.8 | > 0% | ~0.8 | Higher than DSBAS |
| 200 | - | > 0% | ~0.8 | Higher than DSBAS |
| 300 | 0.97 | ~0% | ~0.8 | Higher than DSBAS |
Development of Polymeric Materials
This compound also serves as a monomer for the synthesis of silicon-nitrogen polymers, which are of interest for various high-temperature applications.
Synthesis of Silicon-Nitrogen Polymers
The synthesis of polymers with a backbone consisting entirely of Si-N linkages is an area of active research. dtic.mil One approach involves linking individual cyclodisilazane rings through the nitrogen or silicon atoms to form a linear spiro chain. dtic.mil
The synthesis of these polymers can be achieved through various methods, including low-temperature, ammonium (B1175870) sulfate-catalyzed transamination reactions. dtic.mil For example, the reaction of 1,2-bis(ethylamino)ethane and tetrakis(dimethylamino)silane (B155119) using an ammonium sulfate (B86663) catalyst has been reported to produce a spiro compound. dtic.mil Another method involves the reaction of dimethyldichlorosilane with methanol, followed by treatment with anhydrous ammonia, which can lead to the formation of low-molecular-weight linear silicon-nitrogen polymers. dtic.mil
The goal of this research is to develop thermally stable Si-N polymers that can be used as binders in high-temperature protective coatings. dtic.mil
Engineering of Organopolysiloxane Network Structures
The precise engineering of organopolysiloxane network structures is critical for tailoring the final properties of silicone-based materials. The incorporation of specialized silane (B1218182) monomers, such as this compound, plays a pivotal role in controlling the architecture of these networks. This control allows for the fine-tuning of mechanical and physical characteristics to meet the demands of advanced material applications.
One of the key strategies in engineering these networks is the use of chain extenders. These are difunctional silanes that, when incorporated into the polymer backbone, increase the length of the polysiloxane chains between crosslink points. This structural modification has a direct impact on the macroscopic properties of the resulting material.
A notable example of such a chain extender is this compound. In Room-Temperature-Vulcanizing (RTV) condensation cure systems, this difunctional silane serves to lengthen the polysiloxane polymer chains prior to the final crosslinking step. researchgate.net This extension of the polymer chains ultimately leads to a reduction in the modulus of elongation of the cured elastomer, making the material more flexible and less rigid. researchgate.net
For effective chain extension to occur, a critical kinetic parameter must be considered: the difunctional silane must exhibit substantially higher reactivity than the trifunctional crosslinking agent used in the formulation. researchgate.net This ensures that the chain extension reaction preferentially occurs before the network formation through crosslinking.
While specific research data on the quantitative effects of this compound on organopolysiloxane properties is not widely available in publicly accessible literature, the established principles of polymer chemistry allow for a qualitative understanding of its impact. The introduction of this chain extender would be expected to influence various mechanical properties as outlined in the hypothetical data table below.
Hypothetical Influence of this compound on Organopolysiloxane Properties
| Property | Expected Effect | Rationale |
|---|---|---|
| Tensile Strength | Decrease | Longer polymer chains with fewer crosslinks per unit volume can lead to a lower stress required to cause failure. |
| Elongation at Break | Increase | The increased flexibility and mobility of the extended polymer chains allow the material to stretch more before breaking. |
| Modulus of Elasticity | Decrease | A lower crosslink density results in a softer, more pliable material that deforms more easily under stress. researchgate.net |
| Hardness (Shore A) | Decrease | Consistent with a lower modulus, the material becomes softer and less resistant to indentation. |
| Tear Strength | Potential Increase | The ability of the longer polymer chains to reorient and distribute stress can sometimes lead to improved resistance to tearing. |
The use of this compound and similar difunctional aminosilanes as chain extenders provides a versatile tool for material scientists. By carefully controlling the ratio of chain extender to crosslinker, it is possible to design organopolysiloxane networks with a tailored balance of strength, flexibility, and elasticity for a wide range of advanced applications.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies for Enhanced Purity and Yield
The production of high-purity Dimethylbis(s-butylamino)silane is critical for its application in sensitive fields like microelectronics. Current research aims to move beyond traditional synthesis routes to develop novel methodologies that offer higher yields and minimize impurities. One patented approach for related aminosilanes involves a multi-step process designed to selectively introduce functional groups, thereby preparing compounds with high purity and yield without the concern of unreacted secondary aminosilanes remaining google.com.
Future synthetic strategies are likely to focus on:
Advanced Catalytic Systems: Developing new catalysts that can improve the efficiency and selectivity of the amination of dichlorodimethylsilane (B41323) with sec-butylamine.
Process Optimization: Investigating reaction conditions, such as temperature, pressure, and solvent systems, to maximize product conversion and simplify purification. A process for the related compound bis(tertiary-butylamino)silane demonstrated that high yields could be achieved without the need for an additional solvent, which streamlines processing google.com.
Photocatalytic Methods: Exploring visible-light-mediated photoredox catalysis, which has been shown to enable the multicomponent coupling of silanes, amines, and aldehydes under mild conditions to form other types of aminosilanes nih.gov.
These advancements are crucial for producing materials that meet the stringent purity requirements of the semiconductor and pharmaceutical industries buecher-volk.de.
Table 1: Properties of this compound Click on the headers to sort the table.
| Property | Value |
| CAS Number | 93777-98-1 chemicalbook.com |
| Molecular Formula | C10H26N2Si chemicalbook.com |
| Molecular Weight | 202.41 g/mol chemicalbook.com |
| EINECS Number | 298-130-8 chemicalbook.com |
| IUPAC Name | N-[(butan-2-ylamino)-dimethylsilyl]butan-2-amine alfa-chemistry.com |
| Boiling Point | 82°C at 15mm Hg alfa-chemistry.com |
| Density | 0.817 g/cm³ alfa-chemistry.com |
| Appearance | Transparent liquid alfa-chemistry.com |
| Flash Point | 71.1°C alfa-chemistry.com |
| Melting Point | -50°C alfa-chemistry.com |
Advanced Mechanistic Studies on Polymerization and Crosslinking Reactions
A deeper understanding of the polymerization and crosslinking mechanisms of this compound is fundamental to controlling the properties of the resulting materials. The polymerization of aminosilanes generally proceeds through hydrolysis of the Si-N bond to form silanols, followed by the condensation of these silanols to create siloxane (Si-O-Si) bridges mdpi.com.
Key areas for future mechanistic investigation include:
Reaction Kinetics: The kinetics of polymerization are influenced by factors such as pH, water-to-silane ratio, and catalysts mdpi.com. Studies on other aminosilanes have shown that the reaction can be second-order with respect to the aminosilane (B1250345), where a second molecule acts as a catalyst nih.govacs.org. Detailed kinetic studies on this compound will elucidate its specific reactivity.
Influence of Steric Hindrance: The bulky sec-butyl groups are expected to significantly influence reaction rates. Research on other aminosilanes has found that steric crowding around the nitrogen atom can decrease the hydrolysis rate mdpi.com. Quantifying this effect for this compound is essential for process control.
Crosslinking Pathways: Investigating the complex network formation during crosslinking will enable the production of polymers with tailored hardness, thermal stability, and chemical resistance. The mechanism is generally considered to be an SN2-Si type, involving penta- or hexavalent transition states mdpi.com.
Advanced spectroscopic and analytical techniques will be instrumental in tracking intermediate species and understanding the evolution of the polymer network in real-time.
Tailored Applications in Advanced Semiconductor Device Architecture
Aminosilanes are increasingly used as precursors for depositing thin films in the semiconductor industry through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). ereztech.comchemicalbook.com Compounds such as bis(tert-butylamino)silane (BTBAS) and di-sec-butylaminosilane (DSBAS) are precursors for silicon nitride (SiNₓ) and silicon dioxide (SiO₂) films, which are critical components in microelectronic devices. researchgate.netskku.edu
This compound is a promising candidate for these applications due to its chemical structure. Future research will likely focus on:
Low-Temperature Deposition: Developing ALD processes that use this compound for the low-temperature deposition of high-quality SiNₓ films. A comparative study showed that DSBAS, which has fewer bulky amino ligands than BTBAS, exhibited better performance for plasma-enhanced ALD at temperatures as low as 300°C, resulting in films with lower carbon content and higher density skku.edu.
Conformal Film Growth: Achieving highly conformal films on complex, high-aspect-ratio 3D structures is a major challenge in semiconductor manufacturing. The molecular structure of the precursor is key. DSBAS has been shown to provide excellent step coverage (close to 100%) on 30:1 aspect ratio trenches skku.edu. The potential of this compound for similar or superior performance will be a key area of investigation.
Dielectric Layers and Barriers: These films serve as gate spacers, insulating layers, diffusion barriers, and encapsulation layers in transistors and memory devices. skku.edugoogle.com Tailoring the properties of films derived from this compound will enable the fabrication of next-generation semiconductor devices with improved performance and reliability.
Table 2: Comparison of Aminosilane Precursors for Semiconductor Deposition This table provides a summary of data for related aminosilane compounds.
| Precursor | Common Abbreviation | Key Application | Deposition Process | Noted Advantages |
| Bis(tert-butylamino)silane | BTBAS | Silicon nitride (SiNₓ) & Silicon dioxide (SiO₂) films | CVD, ALD ereztech.com | Widely used silicon precursor ereztech.com |
| Di-sec-butylaminosilane | DSBAS | Silicon nitride (SiNₓ) films | PEALD skku.edu | Higher growth rate and film quality at lower temperatures compared to BTBAS skku.edu |
| This compound | - | Potential for SiNₓ, SiO₂, SiCN films | CVD, ALD | Structure suggests potential for controlled reactivity and film properties |
Development of Hybrid Materials Incorporating this compound Motifs
The creation of organic-inorganic hybrid materials allows for the combination of properties from different classes of materials, such as the flexibility of polymers and the thermal stability of siloxanes. sol-gel.net The sol-gel process, which involves the hydrolysis and condensation of silane (B1218182) precursors, is a versatile method for synthesizing these hybrids. mdpi.comresearchgate.net
Future research into hybrid materials using this compound will explore:
Tunable Properties: The incorporation of the dimethyl and s-butylamino groups into a siloxane network can be used to precisely control the final properties of the material. By acting as a co-precursor with other organosilanes, it is possible to create materials with tailored refractive indices, mechanical strength, and thermal resistance for applications in displays and optoelectronics. sol-gel.net
Nanostructured Hybrids: The design of amphiphilic silicon-based precursors can lead to the self-assembly of nanostructured hybrid materials, such as layered or cylindrical structures nih.gov. Investigating the self-assembly behavior of derivatives of this compound could open pathways to novel porous materials and membranes.
Functional Coatings: Hybrid films derived from aminosilanes can be used to create functional surfaces. For example, aminosilane layers can be used for the controlled adsorption of other molecules, providing a route to fabricate biosurfaces or improve optical materials bitalux.eu.
Theoretical and Computational Predictions for Material Design and Reaction Optimization
Computational chemistry provides powerful tools for accelerating materials discovery and optimizing chemical processes. The use of quantum chemistry methods, Density Functional Theory (DFT), and molecular dynamics (MD) can offer deep insights into the behavior of this compound at a molecular level mdpi.com.
Emerging research in this area will focus on:
Reaction Mechanism Simulation: Computational models can be used to simulate reaction pathways for both synthesis and polymerization. These models can identify transition states and calculate activation energies, providing a detailed understanding of the reaction kinetics. nih.govacs.org For instance, dynamic calculations have been shown to provide more accurate estimations of activation energy than non-dynamic methods for aminosilane reactions acs.org.
Material Property Prediction: Simulations can predict the physical and chemical properties of polymers and hybrid materials derived from this compound. This allows for the virtual screening of different material compositions before undertaking expensive and time-consuming laboratory synthesis.
Precursor Design for ALD/CVD: Computational studies can model the interaction of this compound with various substrates, predicting its adsorption behavior and surface reactions. This knowledge is invaluable for designing improved ALD and CVD precursors and optimizing process conditions for superior film growth in semiconductor applications.
By integrating these computational approaches with experimental work, researchers can significantly accelerate the development cycle for new materials and applications based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
